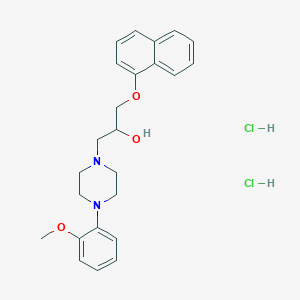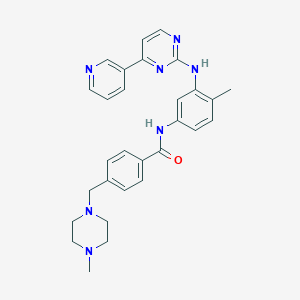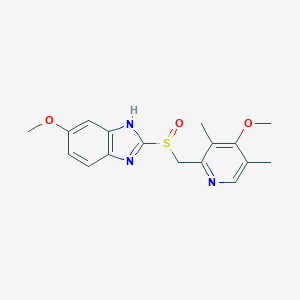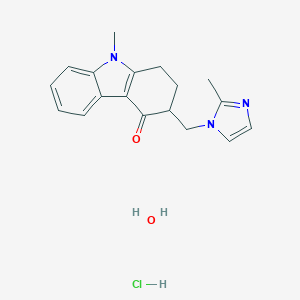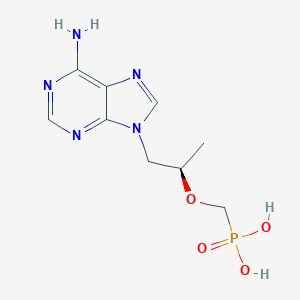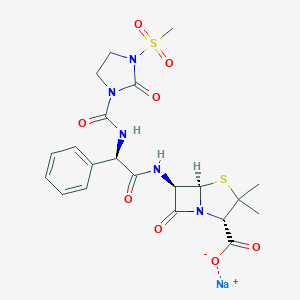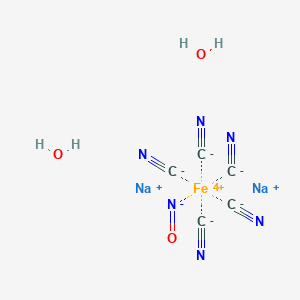
Sodium nitroprusside
Descripción general
Descripción
Sodium Nitroprusside (SNP), sold under the brand name Nitropress among others, is a medication used to lower blood pressure . It is used in cases of very high blood pressure resulting in symptoms, in certain types of heart failure, and during surgery to decrease bleeding . It is administered by continuous injection into a vein .
Synthesis Analysis
Sodium nitroprusside can be synthesized by digesting a solution of potassium ferrocyanide in water with nitric acid, followed by neutralization with sodium carbonate .Molecular Structure Analysis
Sodium nitroprusside has a crystalline structure, and it forms dark red crystals that are soluble in water . The iron atom in the complex ion is at the center of an octahedral structure, which is surrounded by five cyanide ions and one nitric oxide molecule .Chemical Reactions Analysis
In the Nitroprusside Test, the thiol groups (cysteine) react with sodium Nitroprusside in the presence of excess ammonia to give a red or purple color .Physical And Chemical Properties Analysis
Sodium nitroprusside is a reddish-brown crystal or powder, freely soluble in water . Its molecular formula is Na 2 [Fe (CN) 5 NO] • 2H 2 O, and its molecular weight is 297.95 .Aplicaciones Científicas De Investigación
Role in Plant Biology
SNP, a nitric oxide (NO) donor, has a variety of impacts on plant physiology . It plays a significant role in plant biology under both normal and stress conditions . SNP influences seed germination, root growth, flowering duration, fruit development, and resistance to biotic and abiotic challenges to improve stress tolerance and crop productivity .
Interaction with Phytohormones
SNP interacts intricately with phytohormones, which are crucial in plant growth, development, and stress response . Understanding the interaction between SNP and plant hormones is crucial for understanding the function of NO in various cells .
Significance in NO Signaling in Plants
SNP is essential for researching NO signaling in plants because of its unique chemical properties as a NO donor . It plays a crucial role in regulating NO signaling pathways in plants .
Impact on Photosynthetic Performance
SNP has been found to impact the photosynthetic performance of plants like maize and sorghum . It affects the functions of the photosynthetic apparatus under physiological conditions . SNP application stimulated the electron flux-reducing end electron acceptors at the PSI acceptor side per reaction center .
Alleviation of Yellowing in Chinese Flowering Cabbage
Preharvest application of SNP has been found to alleviate yellowing of Chinese flowering cabbage . It does so by modulating chlorophyll metabolism and inhibiting the accumulation of reactive oxygen species .
Improvement of Tomato Fruit Quality
SNP has been found to improve tomato fruit quality and alleviate chilling injury during cold storage . Preharvest application of SNP is beneficial for the quality of tomato fruits .
Safety And Hazards
Sodium nitroprusside may cause irritation, redness, pain, and tearing if it comes into contact with the eyes . It may also cause irritation and redness if it comes into contact with the skin . If ingested, it should be diluted immediately with water or milk, and vomiting should be induced . The toxicity of nitroprusside is related to its potent antihypertensive effects and the accumulation of toxic metabolites (cyanide, thiocyanate, and methemoglobin) .
Propiedades
IUPAC Name |
disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKMNJXYOFSTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FeN6Na2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041126 | |
| Record name | Sodium nitroprusside dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent ruby-red solid with almost no odor; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium nitroprusside dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium nitroprusside | |
CAS RN |
13755-38-9 | |
| Record name | Sodium nitroprusside dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium nitroprusside exert its hypotensive effects?
A1: Sodium nitroprusside acts as a nitric oxide (NO) donor. [] Upon entering the bloodstream, it releases NO, a potent vasodilator. [, , ] NO activates soluble guanylate cyclase within vascular smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) levels. This, in turn, triggers a cascade of events resulting in smooth muscle relaxation and vasodilation, ultimately lowering blood pressure. [, , , , ]
Q2: Does sodium nitroprusside impact myocardial contractility?
A2: Research suggests that sodium nitroprusside does not have a direct negative impact on myocardial contractility. [] While it reduces afterload, potentially benefiting cardiac output, decreased left ventricular filling due to vasodilation might counteract this effect. []
Q3: Can sodium nitroprusside influence the release of neurotransmitters?
A3: Studies indicate that sodium nitroprusside can inhibit both evoked and spontaneous neurotransmitter release, particularly at the neuromuscular junction. [] It effectively reduces the frequency of miniature end-plate currents without affecting their decay time constant or voltage-dependence. []
Q4: How does the effect of sodium nitroprusside on blood vessels vary?
A4: Research has shown that sodium nitroprusside's effects differ across vessel types and species. [, , ] For instance, it relaxes dog coronary arteries more effectively than mesenteric arteries. [] Additionally, repeated applications of sodium nitroprusside do not induce tachyphylaxis in dog blood vessels, unlike nitroglycerin. []
Q5: Does sodium nitroprusside interact with the endothelium?
A5: Evidence suggests that endothelium-derived nitric oxide might attenuate the effects of sodium nitroprusside. [] Inhibiting nitric oxide synthesis enhanced the sensitivity to sodium nitroprusside in human hand veins. []
Q6: What is the molecular formula and weight of sodium nitroprusside?
A6: Sodium nitroprusside is represented by the molecular formula Na2[Fe(CN)5NO]·2H2O and has a molecular weight of 297.95 g/mol.
Q7: What are the key structural features of sodium nitroprusside?
A7: Sodium nitroprusside is a complex salt containing a central iron atom coordinated to five cyanide ligands and one nitrosyl ligand. The presence of two water molecules as hydrates contributes to its crystalline structure.
Q8: How stable is sodium nitroprusside in solution?
A8: Sodium nitroprusside solutions are known to be light-sensitive and prone to degradation. [, ] Exposure to light accelerates its breakdown, forming undesirable byproducts, including cyanide ions. [, ] Therefore, appropriate storage and handling procedures are crucial to ensure stability. [, ]
Q9: What strategies can improve the stability of sodium nitroprusside solutions?
A9: Protecting sodium nitroprusside solutions from light is crucial for maintaining stability. [, ] Using opaque containers, wrapping infusion bags in light-protective materials, and minimizing exposure to ambient light during administration can help preserve its potency and minimize degradation. [, ]
Q10: What materials are compatible with sodium nitroprusside solutions?
A10: Due to its reactivity, sodium nitroprusside solutions should be handled with caution and in accordance with material compatibility guidelines. Consulting compatibility charts and manufacturer recommendations is essential to ensure the integrity of the solution and prevent potential interactions.
Q11: How quickly does sodium nitroprusside exert its hypotensive effects?
A11: Sodium nitroprusside exhibits a rapid onset of action, typically within seconds to minutes of intravenous administration. [, ] Its effects are also short-lived, disappearing rapidly upon discontinuation of the infusion. [, ]
Q12: How is sodium nitroprusside metabolized and excreted?
A12: Sodium nitroprusside is metabolized in the body to release cyanide ions, which are then converted to thiocyanate in the liver. [] Thiocyanate is primarily eliminated through the kidneys. [] Monitoring thiocyanate levels, particularly during prolonged or high-dose infusions, is essential to prevent toxicity. []
Q13: What animal models have been used to study sodium nitroprusside's effects?
A13: Researchers have employed various animal models, including dogs, [, , , ] pigs, [, ] rabbits, [] and rats, [, , ] to investigate the cardiovascular effects of sodium nitroprusside. These models help elucidate its impact on blood pressure, heart rate, and regional blood flow.
Q14: What are the potential toxicities associated with sodium nitroprusside?
A15: The primary concern with sodium nitroprusside is its potential to cause cyanide toxicity, particularly with prolonged or high-dose infusions. [] Cyanide poisoning can lead to metabolic acidosis and, in severe cases, death. [] Careful monitoring of patients receiving sodium nitroprusside is crucial to minimize the risk of toxicity. []
Q15: Are there strategies to improve the targeted delivery of sodium nitroprusside?
A15: Research continues to explore novel drug delivery systems for sodium nitroprusside. While intravenous administration remains the standard, alternative approaches like targeted nanoparticles and controlled release formulations are being investigated to enhance its therapeutic efficacy and minimize potential side effects.
Q16: What are some alternatives to sodium nitroprusside for inducing hypotension?
A17: Several other agents can be used to lower blood pressure, including nitroglycerin, [, , ] hydralazine, [] and nicardipine. [] The choice of agent depends on the clinical scenario, desired hemodynamic effects, and patient-specific factors.
Q17: What tools and resources are valuable for sodium nitroprusside research?
A17: Essential resources include access to relevant databases like PubMed and Web of Science, animal research facilities, advanced imaging techniques like echocardiography and laser Doppler flowmetry, and expertise in cardiovascular pharmacology and physiology.
Q18: How has the use of sodium nitroprusside evolved over time?
A19: While sodium nitroprusside has been recognized for its hypotensive properties for decades, its clinical use has evolved with advancements in monitoring and understanding of its pharmacology. [] Initially employed primarily for hypertensive emergencies, it now finds applications in various clinical settings, including controlled hypotension during surgery. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




